2,3,4,5,6-Pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate
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Overview
Description
2,3,4,5,6-Pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate is a complex organic compound characterized by multiple phenyl and diazenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate typically involves multiple steps, including the formation of diazenyl groups and the attachment of phenoxy and undecanoate groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized under specific conditions.
Reduction: The diazenyl groups can be reduced to amines.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.
Scientific Research Applications
2,3,4,5,6-Pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The diazenyl groups can interact with cellular proteins, potentially inhibiting their function. The phenoxy and undecanoate groups may enhance the compound’s solubility and bioavailability, facilitating its effects on target cells.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentakis(4-bromophenyl)-1H-pyrrole: Similar in having multiple phenyl groups but differs in its core structure and functional groups.
d-Galactose, 2,3,4,5,6-pentakis-O-(trimethylsilyl)-, o-methyloxyme: Shares the pentakis structure but has different functional groups and applications.
Uniqueness
2,3,4,5,6-Pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate is unique due to its combination of diazenyl, phenoxy, and undecanoate groups, which confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
2,3,4,5,6-pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C180H254N12O18/c1-7-13-19-61-79-147-91-103-153(104-92-147)181-187-159-115-127-165(128-116-159)199-139-73-55-43-31-25-37-49-67-85-173(193)205-145-171(207-175(195)87-69-51-39-27-33-45-57-75-141-201-167-131-119-161(120-132-167)189-183-155-107-95-149(96-108-155)81-63-21-15-9-3)179(209-177(197)89-71-53-41-29-35-47-59-77-143-203-169-135-123-163(124-136-169)191-185-157-111-99-151(100-112-157)83-65-23-17-11-5)180(210-178(198)90-72-54-42-30-36-48-60-78-144-204-170-137-125-164(126-138-170)192-186-158-113-101-152(102-114-158)84-66-24-18-12-6)172(208-176(196)88-70-52-40-28-34-46-58-76-142-202-168-133-121-162(122-134-168)190-184-156-109-97-150(98-110-156)82-64-22-16-10-4)146-206-174(194)86-68-50-38-26-32-44-56-74-140-200-166-129-117-160(118-130-166)188-182-154-105-93-148(94-106-154)80-62-20-14-8-2/h91-138,171-172,179-180H,7-90,139-146H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCHOYXACRXKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCCCCOC3=CC=C(C=C3)N=NC4=CC=C(C=C4)CCCCCC)OC(=O)CCCCCCCCCCOC5=CC=C(C=C5)N=NC6=CC=C(C=C6)CCCCCC)OC(=O)CCCCCCCCCCOC7=CC=C(C=C7)N=NC8=CC=C(C=C8)CCCCCC)OC(=O)CCCCCCCCCCOC9=CC=C(C=C9)N=NC1=CC=C(C=C1)CCCCCC)OC(=O)CCCCCCCCCCOC1=CC=C(C=C1)N=NC1=CC=C(C=C1)CCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C180H254N12O18 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2874 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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